molecular formula C12H9N3OS2 B2454340 N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207019-82-6

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2454340
CAS RN: 1207019-82-6
M. Wt: 275.34
InChI Key: VQTMDLPVMPKUCJ-UHFFFAOYSA-N
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Description

“N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound. It’s part of a class of compounds known as thiadiazoles . Thiadiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors .


Chemical Reactions Analysis

Thiadiazoles have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .

Scientific Research Applications

Fluorescent Sensors and Visible Light Organophotocatalysts

The benzo[c][1,2,5]thiadiazole (BTZ) motif serves as an electron acceptor in donor–acceptor (D–A) systems. While extensively studied for photovoltaic applications, its potential as a visible-light organophotocatalyst has not received in-depth exploration . Researchers synthesized a library of 26 D–A compounds based on the BTZ group, systematically varying donor groups while keeping the BTZ acceptor group constant. These compounds were then tested as photocatalysts using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. The results demonstrated the tunability of their optoelectronic and photophysical properties .

Antitumor and Cytotoxic Activity

Although not directly related to the BTZ compound, thiazoles (a class of compounds that includes BTZ derivatives) have shown promise in antitumor and cytotoxic applications. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxic effects against prostate cancer cells .

Building Blocks for Semiconducting Polymers

The BTZ scaffold serves as a suitable building block for semiconducting polymers and copolymers. These materials find applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique electronic properties of BTZ derivatives contribute to their utility in these devices .

Bioimaging Probes

The BTZ group has been explored as a fluorescent sensor for bioimaging. Researchers have used BTZ-based compounds to detect lipid droplets, mitochondria, and plasma membranes. Their strong electron-accepting ability makes them valuable tools for visualizing cellular structures .

Photocatalysis Beyond Precious Metals

Photoredox catalysis, which uses light as a “traceless” reagent, has gained prominence. While precious metal-based photoredox catalysts are effective, their environmental sustainability is a concern. Organophotocatalysts, including BTZ derivatives, offer alternatives. Tailoring their properties can lead to more favorable redox potentials and improved photophysical behavior .

Functional Materials

Beyond their applications in catalysis and bioimaging, BTZ derivatives contribute to the development of functional materials. Researchers have explored their use in metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and conjugated porous polymers (CPPs). These materials exhibit diverse properties and find applications in areas such as gas storage, separation, and sensing .

Future Directions

Thiadiazoles have been extensively researched for use in photovoltaics or as fluorescent sensors . Their use as potential visible-light organophotocatalysts has not received any in-depth study , suggesting a potential area for future research.

properties

IUPAC Name

N-(thiophen-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c16-12(13-6-8-3-4-17-7-8)9-1-2-10-11(5-9)15-18-14-10/h1-5,7H,6H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMDLPVMPKUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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